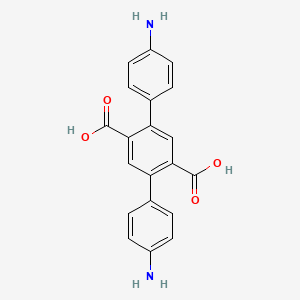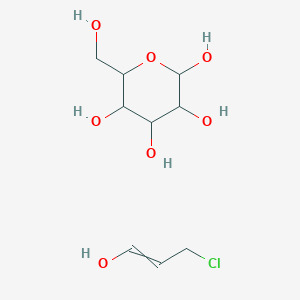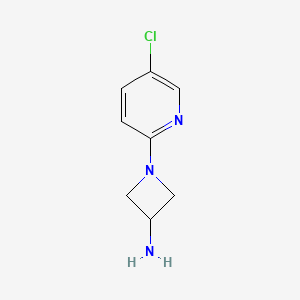
2,5-bis(4-aminophenyl)terephthalic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-bis(4-aminophenyl)terephthalic acid is an aromatic compound with the molecular formula C20H16N2O4 It is known for its unique structure, which includes two aminophenyl groups attached to a terephthalic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-bis(4-aminophenyl)terephthalic acid typically involves the reaction of terephthalic acid with 4-aminophenol. One common method includes the use of polyphosphoric acid as a solvent and catalyst, which facilitates the formation of the desired product through a condensation reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2,5-bis(4-aminophenyl)terephthalic acid undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinone derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nitrating agents are employed under controlled conditions.
Major Products
The major products formed from these reactions include various substituted derivatives and reduced forms of the compound, which can be further utilized in different applications .
Scientific Research Applications
2,5-bis(4-aminophenyl)terephthalic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,5-bis(4-aminophenyl)terephthalic acid involves its interaction with various molecular targets. The aminophenyl groups can participate in hydrogen bonding and π-π interactions, which contribute to its binding affinity with different substrates. These interactions play a crucial role in its effectiveness in various applications, including polymer formation and biological activity .
Comparison with Similar Compounds
Similar Compounds
1,4-Benzenedicarboxylic acid bis(4-aminophenyl) ester: Similar in structure but differs in the position of the aminophenyl groups.
2,5-Bis(phenylamino)terephthalic acid: Another related compound with phenylamino groups instead of aminophenyl.
Uniqueness
2,5-bis(4-aminophenyl)terephthalic acid is unique due to its specific arrangement of functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in the synthesis of specialized polymers and materials with enhanced performance characteristics .
Properties
Molecular Formula |
C20H16N2O4 |
|---|---|
Molecular Weight |
348.4 g/mol |
IUPAC Name |
2,5-bis(4-aminophenyl)terephthalic acid |
InChI |
InChI=1S/C20H16N2O4/c21-13-5-1-11(2-6-13)15-9-18(20(25)26)16(10-17(15)19(23)24)12-3-7-14(22)8-4-12/h1-10H,21-22H2,(H,23,24)(H,25,26) |
InChI Key |
BHIAQNUAXUQCLH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=C(C=C2C(=O)O)C3=CC=C(C=C3)N)C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-Chloro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-tosyl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13653157.png)
![6-(Trifluoromethyl)-2,3-dihydro-1H-pyrrolo[3,4-C]pyridin-1-one](/img/structure/B13653160.png)

![7-Bromo-3-methyl-1H-pyrazolo[3,4-c]pyridine](/img/structure/B13653178.png)

![7-Methoxy-6-methyl-1,3-dihydrofuro[3,4-c]pyridine](/img/structure/B13653186.png)

![7-Hydroxy-3-(4-methoxyphenyl)-8-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one](/img/structure/B13653195.png)
![6-Chloro-7-iodo-[1,3]dioxolo[4,5-b]pyridine](/img/structure/B13653203.png)

![7-Methyl-8-oxa-2-azaspiro[4.5]decane](/img/structure/B13653221.png)

